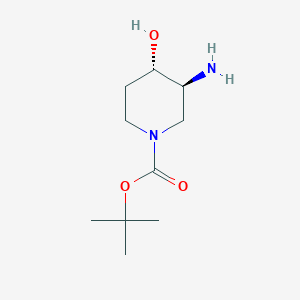

Tert-butyl (3s,4s)-3-amino-4-hydroxypiperidine-1-carboxylate

Description

The exact mass of the compound Tert-butyl (3s,4s)-3-amino-4-hydroxypiperidine-1-carboxylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Tert-butyl (3s,4s)-3-amino-4-hydroxypiperidine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl (3s,4s)-3-amino-4-hydroxypiperidine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl (3S,4S)-3-amino-4-hydroxypiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O3/c1-10(2,3)15-9(14)12-5-4-8(13)7(11)6-12/h7-8,13H,4-6,11H2,1-3H3/t7-,8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUQURLQDYAJECW-YUMQZZPRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C(C1)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@@H]([C@H](C1)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1312812-78-4, 1268511-99-4 | |

| Record name | 1-Piperidinecarboxylic acid, 3-amino-4-hydroxy-, 1,1-dimethylethyl ester, (3S,4S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1312812-78-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | rac-tert-butyl (3R,4R)-3-amino-4-hydroxypiperidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Tert-butyl (3s,4s)-3-amino-4-hydroxypiperidine-1-carboxylate CAS number

An In-depth Technical Guide to Tert-butyl (3s,4s)-3-amino-4-hydroxypiperidine-1-carboxylate

CAS Number: 1312812-78-4

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on Tert-butyl (3s,4s)-3-amino-4-hydroxypiperidine-1-carboxylate. It delves into the compound's synthesis, properties, and critical applications, with a focus on the scientific rationale behind its use in medicinal chemistry.

Introduction: A Chiral Scaffold of Strategic Importance

Tert-butyl (3s,4s)-3-amino-4-hydroxypiperidine-1-carboxylate, identified by the CAS Number 1312812-78-4, is a highly functionalized chiral piperidine derivative.[1][2] Its structure is distinguished by a piperidine core with an amino group at the 3-position and a hydroxyl group at the 4-position, both in a specific cis-stereochemical configuration ((3S,4S)). The nitrogen atom of the piperidine ring is protected by a tert-butoxycarbonyl (Boc) group, a common strategy in organic synthesis to prevent unwanted side reactions.

The precise spatial arrangement of the amino and hydroxyl groups makes this molecule a valuable building block in the synthesis of complex pharmaceutical agents. Its stereochemistry is crucial for achieving selective interactions with biological targets, such as the active sites of enzymes, which is a cornerstone of modern drug design.[3] Consequently, it is frequently employed in the development of novel therapeutics, particularly protease inhibitors and antiviral agents.[1][3]

Physicochemical and Structural Properties

The fundamental properties of this compound are critical for its handling, reaction setup, and analytical characterization. The data presented below has been consolidated from various chemical suppliers and databases.

| Property | Value |

| CAS Number | 1312812-78-4[1][2] |

| Molecular Formula | C₁₀H₂₀N₂O₃[1][2] |

| Molecular Weight | 216.28 g/mol [1][2] |

| IUPAC Name | tert-butyl (3S,4S)-3-amino-4-hydroxypiperidine-1-carboxylate |

| InChI Key | LUQURLQDYAJECW-YUMQZZPRSA-N[1] |

| Appearance | Typically an off-white powder or solid |

| Purity | ≥98% (as commonly supplied for research)[2] |

| Storage | Sealed in a dry environment, recommended at 2-8°C[4] |

Synthesis and Stereochemical Control

The synthesis of Tert-butyl (3s,4s)-3-amino-4-hydroxypiperidine-1-carboxylate is a multi-step process where achieving the correct stereochemistry is the primary challenge. While proprietary industrial-scale syntheses may vary, the general approach relies on stereoselective reactions or the use of a chiral starting material.

The Boc protecting group on the piperidine nitrogen serves a critical function: it deactivates the otherwise reactive secondary amine, preventing it from interfering with subsequent chemical transformations. This allows chemists to selectively modify other parts of the molecule. The Boc group is favored due to its stability under a wide range of reaction conditions and its straightforward removal under acidic conditions (e.g., with trifluoroacetic acid) when no longer needed.

Below is a conceptual workflow illustrating a plausible synthetic strategy.

Caption: Conceptual workflow for the synthesis of the target compound.

Applications in Drug Discovery and Development

The utility of this piperidine derivative is most pronounced in the field of medicinal chemistry, where it acts as a constrained scaffold to orient functional groups in a precise three-dimensional arrangement.

Role as a Peptidomimetic Scaffold

In many biological processes, proteins interact through specific peptide sequences. The (3S,4S)-3-amino-4-hydroxypiperidine scaffold can act as a peptidomimetic, mimicking the transition state of a peptide bond being cleaved by a protease enzyme.[3] This makes it an excellent starting point for designing protease inhibitors, which are a critical class of drugs for treating viral infections like HIV and HCV.[3]

Versatility in Synthesis

The presence of three distinct functional groups—the Boc-protected amine, the free primary amine, and the hydroxyl group—provides significant synthetic versatility. Each site can be selectively addressed to build more complex molecules. For example, the primary amine is a nucleophile ready for acylation or alkylation, while the hydroxyl group can be derivatized to form ethers or esters.

The diagram below illustrates the compound's role as a key intermediate in the synthesis of a hypothetical drug candidate.

Caption: Use as a building block in a multi-step drug synthesis.

Experimental Protocol: Amide Coupling

This section provides a generalized, self-validating protocol for a common reaction involving the title compound: the formation of an amide bond using the primary amino group.

Objective: To couple a generic carboxylic acid (R-COOH) to the 3-amino group of Tert-butyl (3s,4s)-3-amino-4-hydroxypiperidine-1-carboxylate.

Materials:

-

Tert-butyl (3s,4s)-3-amino-4-hydroxypiperidine-1-carboxylate (1.0 eq)

-

Carboxylic acid of interest (1.1 eq)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

-

DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

-

Anhydrous DMF (N,N-Dimethylformamide) as solvent

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Ethyl acetate

-

Magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.1 eq) and HATU (1.2 eq) in anhydrous DMF.

-

Activation: Stir the solution at room temperature for 15-20 minutes. This pre-activation step forms the active ester, which is highly reactive towards amines.

-

Amine Addition: Add a solution of Tert-butyl (3s,4s)-3-amino-4-hydroxypiperidine-1-carboxylate (1.0 eq) in anhydrous DMF to the activated mixture, followed by the dropwise addition of DIPEA (3.0 eq). The base is crucial to neutralize the acid formed during the reaction.

-

Reaction Monitoring (Self-Validation): Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS (Liquid Chromatography-Mass Spectrometry). The reaction is complete when the starting amine is fully consumed. This direct monitoring ensures the protocol's validity for the specific substrates used.

-

Workup: Once complete, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (to remove unreacted acid and HATU byproducts) and brine.

-

Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the resulting crude product by column chromatography on silica gel to yield the pure amide.

Safety and Handling

As a fine chemical intended for research, proper handling is essential. Safety data sheets indicate that compounds of this class may cause skin and eye irritation.[5][6]

-

Personal Protective Equipment (PPE): Always wear safety glasses, chemical-resistant gloves, and a lab coat.

-

Ventilation: Handle the solid powder in a well-ventilated area or a fume hood to avoid inhalation of dust.[5]

-

Storage: Keep the container tightly closed and store in a cool, dry place, as recommended at 2-8°C, to ensure long-term stability.[4]

-

Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.

References

- Benchchem. tert-butyl (3S,4S)

- Benchchem. Tert-butyl (3s,4s)

- PubChem. (3S,4S)

- Echemi. tert-butyl (3S,4S)

- Appretech Scientific Limited. tert-Butyl (3S,4S)

- Benchchem.

- PubChem. t-Butyl (3S,4R)

- NINGBO INNO PHARMCHEM CO.,LTD. The Role of Tert-butyl 4-aminopiperidine-1-carboxylate Hydrochloride in Modern Drug Discovery.

- Atlantis Press. Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl)

- MySkinRecipes. (3S,4R)

- Fisher Scientific.

- Thermo Fisher Scientific.

- ChemScene. tert-Butyl (3S,4S)

- PubMed Central.

Sources

Tert-butyl (3s,4s)-3-amino-4-hydroxypiperidine-1-carboxylate molecular weight

An In-Depth Technical Guide to Tert-butyl (3S,4S)-3-amino-4-hydroxypiperidine-1-carboxylate

Abstract

This technical guide provides a comprehensive overview of tert-butyl (3S,4S)-3-amino-4-hydroxypiperidine-1-carboxylate, a chiral piperidine derivative of significant interest in pharmaceutical research and development. With a molecular weight of 216.28 g/mol , this compound serves as a critical building block in the synthesis of complex bioactive molecules, particularly protease and kinase inhibitors.[1][2] This document details its chemical and physical properties, elucidates its strategic importance in medicinal chemistry, outlines a standard workflow for its quality control, and provides essential safety and handling protocols. The content is tailored for researchers, chemists, and drug development professionals who utilize chiral intermediates in the creation of novel therapeutic agents.

Compound Identification and Core Properties

Precise identification is paramount for ensuring the correct stereochemistry, which is fundamental to the biological activity of the final therapeutic product. The title compound, with the (3S,4S) configuration, must be distinguished from its various diastereomers and regioisomers.

| Identifier | Data |

| IUPAC Name | tert-butyl (3S,4S)-3-amino-4-hydroxypiperidine-1-carboxylate |

| Molecular Formula | C₁₀H₂₀N₂O₃[1][2][3][4] |

| Molecular Weight | 216.28 g/mol [1][2][4] |

| CAS Number | 1312812-78-4[2] |

| InChIKey | LUQURLQDYAJECW-YUMQZZPRSA-N[2] |

Note on Isomers: It is critical to differentiate this compound from its isomers, which possess different CAS numbers and spatial arrangements, such as the (3S,4R) diastereomer (CAS 1820579-78-9) and the (3S,4S)-4-amino-3-hydroxy regioisomer (CAS 1161932-04-2).[1][4][5][6]

Physicochemical Properties

The physical and chemical characteristics of this intermediate are essential for its handling, reaction setup, and purification.

| Property | Value | Source |

| Appearance | Off-white solid powder | [7] |

| Exact Mass | 216.14739250 Da | [4] |

| Calculated Density | 1.142 g/cm³ | [8] |

| XLogP3 | -0.2 | [4][5] |

| Polar Surface Area | 75.8 Ų | [4] |

| Storage Conditions | Store sealed in a dry environment, 2-8°C recommended | [6][8] |

Significance in Medicinal Chemistry and Drug Development

The strategic value of tert-butyl (3S,4S)-3-amino-4-hydroxypiperidine-1-carboxylate lies in its precisely defined three-dimensional structure. As a chiral synthon, it provides a rigid piperidine scaffold with versatile functional groups, making it an ideal starting point for molecules designed to interact with specific biological targets.

Expert Insight: The choice of this specific building block is driven by its ability to mimic peptide transition states, a common strategy in inhibitor design.[6] The cis-relationship of the amino and hydroxyl groups on the piperidine ring allows for specific hydrogen bonding patterns with enzyme active sites, enhancing potency and selectivity.[2][6]

Key Applications:

-

Protease Inhibitors: It is extensively used in the synthesis of therapeutic candidates for HIV and Hepatitis C (HCV), where the molecule's core structure contributes to the inhibition of viral proteases.[6]

-

Kinase Inhibitors: The piperidine scaffold is a common feature in modern kinase inhibitors designed for oncology applications.[1]

-

Versatile Intermediate: The tert-butoxycarbonyl (Boc) group on the piperidine nitrogen is a crucial feature. It serves as an acid-labile protecting group, rendering the nitrogen non-nucleophilic during synthetic transformations. This allows for selective reactions at the C3-amino and C4-hydroxyl groups. Once the desired modifications are made, the Boc group can be cleanly removed under mild acidic conditions to reveal the secondary amine for further functionalization.[8]

Synthesis and Quality Control Workflow

A common synthetic route to this compound begins with L-aspartic acid, leveraging its inherent chirality to establish the desired stereocenters through a multi-step process involving protection, reduction, and cyclization steps.[1] Regardless of the synthetic origin, a rigorous quality control (QC) protocol is non-negotiable to validate the identity, purity, and stereochemical integrity of the material.

Standard QC Workflow for Chiral Intermediates

Caption: A typical quality control workflow for verifying the identity and purity of a chiral intermediate.

Experimental Protocol: Standard QC Analysis

This protocol describes a self-validating system to confirm that a batch of tert-butyl (3S,4S)-3-amino-4-hydroxypiperidine-1-carboxylate meets required specifications.

1. Sample Preparation:

- Accurately weigh ~10 mg of the compound for NMR analysis and dissolve in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

- Prepare a separate stock solution of ~1 mg/mL in methanol or acetonitrile for MS and HPLC analysis.

2. ¹H NMR Spectroscopy:

- Objective: To confirm the chemical structure and stereochemical relationship of protons.

- Procedure: Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.

- Causality: The proton signals, their multiplicity (splitting patterns), and coupling constants will confirm the connectivity of the piperidine ring and the cis orientation of the C3 and C4 substituents. The large signal corresponding to the nine equivalent protons of the tert-butyl group should be clearly visible around 1.4 ppm.

3. High-Resolution Mass Spectrometry (HRMS):

- Objective: To confirm the elemental composition and exact molecular weight.

- Procedure: Infuse the prepared stock solution into an ESI-TOF or Orbitrap mass spectrometer.

- Causality: The measured mass of the protonated molecule [M+H]⁺ should match the theoretical exact mass (217.1547) within a narrow tolerance (typically < 5 ppm). This provides unambiguous confirmation of the molecular formula C₁₀H₂₀N₂O₃.

4. HPLC Purity Analysis:

- Objective: To determine the purity of the compound and quantify any impurities.

- Procedure:

- Inject 5-10 µL of the stock solution onto a reverse-phase C18 column.

- Use a mobile phase gradient (e.g., water and acetonitrile with 0.1% formic acid).

- Monitor the elution profile using a UV detector (e.g., at 210 nm, as the Boc-group has a weak chromophore).

- Causality: A single major peak should be observed. The area percentage of this peak relative to the total area of all peaks provides the purity value. This method is crucial for detecting non-volatile impurities that would be invisible to NMR or MS.

Safety, Handling, and Storage

Proper handling is essential to ensure personnel safety and maintain the integrity of the compound.

GHS Hazard Statements:

Safe Handling Procedures:

-

Use only in a well-ventilated area, preferably within a chemical fume hood.[9][10]

-

Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, a lab coat, and safety glasses with side shields or goggles.[9][10][11]

-

Avoid breathing dust; handle as a powder in a way that minimizes aerosol formation.[7][9]

-

Keep away from incompatible materials such as strong oxidizing agents.

Storage Recommendations:

-

Keep the container tightly closed to prevent moisture absorption and contamination.[7][10]

-

For long-term stability, storage at 2-8°C is recommended.[8]

Conclusion

Tert-butyl (3S,4S)-3-amino-4-hydroxypiperidine-1-carboxylate is more than a chemical with a molecular weight of 216.28 g/mol ; it is a meticulously designed tool for modern drug discovery. Its value is derived from its specific stereochemistry and the strategic placement of functional groups, which enable the construction of highly selective and potent therapeutic agents. A thorough understanding of its properties, coupled with rigorous quality control and safe handling practices, is fundamental to its successful application in the synthesis of next-generation pharmaceuticals.

References

-

Benchchem. tert-butyl (3S,4S)-4-amino-3-hydroxypiperidine-1-carboxylate.

-

Benchchem. Tert-butyl (3s,4s)-3-amino-4-hydroxypiperidine-1-carboxylate.

-

Echemi. tert-butyl (3S,4S)-4-amino-3-hydroxypiperidine-1-carboxylate.

-

PubChem. (3S,4S)-tert-Butyl 4-amino-3-hydroxypiperidine-1-carboxylate.

-

Stratech. tert-butyl (3S, 4S)-4-(aminomethyl)-3-hydroxypiperidine-1-carboxylate, min 97%, 100 mg.

-

PubChem. t-Butyl (3S,4R)-3-amino-4-hydroxypiperidine-1-carboxylate.

-

MySkinRecipes. (3S,4R)-tert-Butyl 3-amino-4-hydroxypiperidine-1-carboxylate.

-

Biosynth. tert-butyl (3R,4R)-4-amino-3-hydroxypiperidine-1-carboxylate.

-

Benchchem. Tert-butyl 4-amino-3-hydroxypiperidine-1-carboxylate.

-

Jubilant Ingrevia Limited. 3-[N-(tert-Butoxycarbonyl)amino]piperidine Safety Data Sheet.

-

Fisher Scientific. SAFETY DATA SHEET.

-

MySkinRecipes. tert-Butyl 3-amino-4-hydroxypiperidine-1-carboxylate.

-

BLD Pharmatech. SAFETY DATA SHEET.

-

Thermo Fisher Scientific. SAFETY DATA SHEET.

-

BLDpharm. (3S,4S)-tert-Butyl 4-amino-3-fluoropiperidine-1-carboxylate.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Tert-butyl (3s,4s)-3-amino-4-hydroxypiperidine-1-carboxylate | 1312812-78-4 | Benchchem [benchchem.com]

- 3. echemi.com [echemi.com]

- 4. (3S,4S)-tert-Butyl 4-amino-3-hydroxypiperidine-1-carboxylate | C10H20N2O3 | CID 58413001 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. t-Butyl (3S,4R)-3-amino-4-hydroxypiperidine-1-carboxylate | C10H20N2O3 | CID 60146107 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. (3S,4R)-tert-Butyl 3-amino-4-hydroxypiperidine-1-carboxylate [myskinrecipes.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. benchchem.com [benchchem.com]

- 9. jubilantingrevia.com [jubilantingrevia.com]

- 10. fishersci.com [fishersci.com]

- 11. file.bldpharm.com [file.bldpharm.com]

An In-depth Technical Guide to Tert-butyl (3s,4s)-3-amino-4-hydroxypiperidine-1-carboxylate: A Chiral Building Block for Novel Therapeutics

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of tert-butyl (3s,4s)-3-amino-4-hydroxypiperidine-1-carboxylate, a pivotal chiral building block in modern medicinal chemistry. Its unique stereochemistry and functional group arrangement make it an invaluable intermediate in the synthesis of complex bioactive molecules, particularly in the development of targeted therapies such as kinase and protease inhibitors. This document will delve into the molecule's structure, physicochemical properties, stereoselective synthesis, spectral characterization, and its critical applications in drug discovery, supported by detailed protocols and safety information.

Introduction: The Strategic Importance of Chiral Piperidines in Drug Design

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of approved pharmaceutical agents. The introduction of stereochemically defined functional groups onto this ring system allows for precise three-dimensional interactions with biological targets, leading to enhanced potency and selectivity. Tert-butyl (3s,4s)-3-amino-4-hydroxypiperidine-1-carboxylate, with its vicinal amino and hydroxyl groups in a specific trans configuration, offers a unique conformational constraint and hydrogen bonding pattern that is highly sought after for designing molecules that fit into complex enzyme active sites. The tert-butoxycarbonyl (Boc) protecting group provides stability during synthetic manipulations and allows for facile deprotection under specific conditions, making it a versatile intermediate in multi-step syntheses.

Molecular Structure and Physicochemical Properties

Tert-butyl (3s,4s)-3-amino-4-hydroxypiperidine-1-carboxylate is a chiral piperidine derivative with the following key identifiers:

| Property | Value |

| Molecular Formula | C₁₀H₂₀N₂O₃ |

| Molecular Weight | 216.28 g/mol |

| CAS Number | 1312812-78-4 |

| Appearance | Off-white to white powder or solid |

| Stereochemistry | (3s,4s) |

The (3s,4s) stereochemistry dictates a trans relationship between the amino group at the 3-position and the hydroxyl group at the 4-position of the piperidine ring. This specific arrangement is crucial for its utility in creating targeted inhibitors.

Stereoselective Synthesis: A Conceptual Workflow

The asymmetric synthesis of tert-butyl (3s,4s)-3-amino-4-hydroxypiperidine-1-carboxylate is critical to obtaining the desired enantiomerically pure compound. A common and effective strategy employs a chiral pool approach, starting from a readily available and enantiopure starting material like L-aspartic acid.[1] This method ensures the correct stereochemistry is set early in the synthetic sequence.

The overall synthetic strategy can be conceptualized as follows:

Caption: Conceptual workflow for the synthesis of the target molecule.

Detailed Experimental Protocol (Illustrative)

It is important to note that the following is an illustrative protocol based on established chemical transformations and may require optimization. All procedures should be carried out by trained professionals in a suitable laboratory setting.

Step 1: Protection and Reduction of L-Aspartic Acid L-aspartic acid is first converted to its dimethyl ester, and the amino group is protected with a suitable protecting group. One of the ester groups is then selectively reduced to a primary alcohol.

Step 2: Mesylation and Intramolecular Cyclization The primary alcohol is activated by conversion to a mesylate. Subsequent treatment with a base induces an intramolecular cyclization to form the piperidine ring system.

Step 3: Reduction and Boc Protection The remaining ester and the amide functionalities are reduced, followed by the protection of the piperidine nitrogen with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O).

Step 4: Final Deprotection and Purification Any remaining protecting groups on the amino and hydroxyl functionalities are removed, and the final product is purified by column chromatography or recrystallization to yield tert-butyl (3s,4s)-3-amino-4-hydroxypiperidine-1-carboxylate.

Spectral Characterization

The structural integrity and stereochemistry of tert-butyl (3s,4s)-3-amino-4-hydroxypiperidine-1-carboxylate are confirmed through various spectroscopic techniques.

| Technique | Expected Data |

| ¹H NMR | Signals corresponding to the tert-butyl protons (singlet, ~1.4 ppm), piperidine ring protons (multiplets, ~2.5-4.0 ppm), and protons of the amino and hydroxyl groups. |

| ¹³C NMR | Resonances for the carbonyl carbon of the Boc group (~155 ppm), the quaternary carbon of the tert-butyl group (~80 ppm), the carbons of the piperidine ring, and the methyl carbons of the tert-butyl group. |

| FT-IR (cm⁻¹) | Characteristic absorptions for N-H and O-H stretching (broad, ~3300-3400 cm⁻¹), C-H stretching (~2850-2980 cm⁻¹), and the C=O of the carbamate (~1680 cm⁻¹). |

| Mass Spec. (ESI-MS) | [M+H]⁺ peak at m/z 217.15. |

Applications in Drug Discovery: A Key Intermediate for Kinase Inhibitors

The primary application of tert-butyl (3s,4s)-3-amino-4-hydroxypiperidine-1-carboxylate is as a chiral intermediate in the synthesis of high-value pharmaceutical targets, particularly kinase inhibitors.[1][2] The specific stereochemistry of the amino and hydroxyl groups allows for the creation of molecules that can form key hydrogen bond interactions within the ATP-binding pocket of kinases.

Role in the Synthesis of Bruton's Tyrosine Kinase (BTK) Inhibitors

Bruton's Tyrosine Kinase (BTK) is a clinically validated target for the treatment of B-cell malignancies and autoimmune diseases. Several BTK inhibitors feature a chiral piperidine moiety to achieve high potency and selectivity. The (3s,4s)-3-amino-4-hydroxypiperidine core can be elaborated to introduce pharmacophoric elements that interact with key residues in the BTK active site.

Caption: General synthetic scheme for BTK inhibitors.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling tert-butyl (3s,4s)-3-amino-4-hydroxypiperidine-1-carboxylate.

-

Hazard Identification : May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).

-

Personal Protective Equipment (PPE) : Wear protective gloves, clothing, and eye/face protection. Work in a well-ventilated area or under a fume hood.

-

Handling : Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash hands thoroughly after handling.

-

Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place. Recommended storage temperature is 2-8°C.[3]

-

First Aid :

-

If on skin : Wash with plenty of soap and water.

-

If in eyes : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

-

If inhaled : Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.

-

Conclusion

Tert-butyl (3s,4s)-3-amino-4-hydroxypiperidine-1-carboxylate stands out as a meticulously designed chiral building block that addresses the increasing demand for stereochemically pure intermediates in drug discovery. Its well-defined structure provides a reliable platform for the synthesis of next-generation targeted therapeutics. This guide has provided a comprehensive overview of its synthesis, characterization, and application, underscoring its significance for researchers and scientists in the pharmaceutical industry.

References

Sources

Synthesis of Tert-butyl (3s,4s)-3-amino-4-hydroxypiperidine-1-carboxylate

An In-Depth Technical Guide to the

Abstract

Tert-butyl (3s,4s)-3-amino-4-hydroxypiperidine-1-carboxylate is a highly valuable chiral building block in contemporary medicinal chemistry. Its rigid piperidine scaffold, adorned with a specific syn-stereochemical arrangement of amino and hydroxyl groups, is a key pharmacophore in a multitude of therapeutic agents, particularly kinase and protease inhibitors[1][2]. The precise control of stereochemistry at the C3 and C4 positions presents a significant synthetic challenge. This guide provides an in-depth analysis of the prevalent and innovative strategies for the stereocontrolled synthesis of this crucial intermediate. We will explore methodologies starting from chiral pool precursors, diastereoselective approaches, and resolution techniques, offering insights into the causality behind experimental choices and providing detailed protocols for key transformations.

Strategic Overview of Synthetic Approaches

The synthesis of a molecule with two contiguous stereocenters like Tert-butyl (3s,4s)-3-amino-4-hydroxypiperidine-1-carboxylate requires a robust strategy to control both relative and absolute stereochemistry. The primary approaches can be broadly categorized as follows:

-

Chiral Pool Synthesis: This strategy leverages the inherent chirality of readily available natural products like amino acids or sugars as starting materials.

-

Asymmetric Synthesis: These methods introduce chirality into an achiral or racemic substrate using a chiral catalyst or reagent. This includes powerful techniques like asymmetric dihydroxylation and hydrogenation.

-

Resolution of Racemates: In this approach, a racemic mixture of an intermediate is prepared and then the desired enantiomer is separated, often through classical crystallization of diastereomeric salts or more advanced enzymatic kinetic resolution.

The choice of strategy often depends on factors such as scale, cost, available resources, and the desired enantiomeric purity.

Caption: Overview of major synthetic strategies.

Chiral Pool Synthesis: Leveraging Nature's Chirality

Utilizing a chiral starting material is often a direct and cost-effective route to enantiomerically pure products. L-aspartic acid has emerged as a common and logical starting point for the target molecule.

Synthesis from L-Aspartic Acid

This pathway involves a sequence of well-established transformations to build the piperidine ring with the correct stereochemistry. The key steps are protection, reduction, and intramolecular cyclization[1].

Workflow:

Caption: Synthetic workflow from L-Aspartic Acid.

Causality and Experimental Insights:

-

Protection Strategy: The initial protection of the amine as a tert-butoxycarbonyl (Boc) group is crucial. The Boc group is stable under the reduction conditions used for the esters but can be readily removed under acidic conditions to facilitate cyclization[3]. Esterification of the carboxylic acids facilitates their subsequent reduction.

-

Selective Reduction: The reduction of the diester to a diol is a critical step. Sodium borohydride (NaBH₄) is often used, sometimes in the presence of a Lewis acid, to achieve this transformation. Careful control of temperature is necessary to avoid over-reduction or side reactions.

-

Cyclization: The diol is typically converted to a ditosylate or dimesylate to turn the hydroxyl groups into good leaving groups. Subsequent treatment with a primary amine (often benzylamine for its ease of removal later via hydrogenolysis) leads to an Sₙ2 reaction, forming the piperidine ring. The stereochemistry from the starting L-aspartic acid dictates the stereochemistry of the final product.

Asymmetric Synthesis: Creating Chirality

Asymmetric methods offer elegant solutions for setting the desired stereocenters, often in a single key step. The Sharpless Asymmetric Dihydroxylation (AD) is particularly well-suited for creating the syn-1,2-amino alcohol moiety.

Sharpless Asymmetric Dihydroxylation (AD)

The Sharpless AD reaction converts an alkene into a vicinal diol with high enantioselectivity using a catalytic amount of osmium tetroxide (OsO₄) in the presence of a chiral cinchona alkaloid ligand[4][5]. For the synthesis of our target molecule, a suitable N-Boc protected tetrahydropyridine precursor is required.

Mechanism Insight:

The reaction proceeds through a [3+2] cycloaddition of the OsO₄, complexed with the chiral ligand, to the alkene. The ligand creates a chiral pocket, forcing the osmium tetroxide to approach the double bond from a specific face, thus dictating the stereochemistry of the resulting diol[4]. The choice between AD-mix-α (containing (DHQ)₂PHAL) and AD-mix-β (containing (DHQD)₂PHAL) determines which enantiomer of the diol is formed.

Protocol: Sharpless Asymmetric Dihydroxylation of a Tetrahydropyridine Precursor

-

Setup: To a stirred solution of AD-mix-β (1.4 g per mmol of alkene) in a 1:1 mixture of t-BuOH and water at room temperature, add methanesulfonamide (CH₃SO₂NH₂).

-

Cooling: Cool the mixture to 0 °C in an ice bath until it becomes a clear solution.

-

Substrate Addition: Add the N-Boc-1,2,3,6-tetrahydropyridine substrate.

-

Reaction: Stir the reaction vigorously at 0 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quench: Once the starting material is consumed, quench the reaction by adding solid sodium sulfite and stirring for 1 hour.

-

Extraction: Extract the product with an organic solvent like ethyl acetate.

-

Purification: Dry the combined organic layers, concentrate, and purify the crude diol by silica gel column chromatography.

This diol can then be converted to the target amino alcohol through a sequence involving selective protection, activation of one hydroxyl group, displacement with an azide (Sₙ2 inversion), and subsequent reduction.

Resolution of Racemates: The Separation Strategy

When a straightforward asymmetric synthesis is not available, preparing a racemic mixture and then separating the enantiomers is a viable alternative. Enzymatic resolution has gained favor over classical methods due to its high selectivity and mild reaction conditions.

Enzymatic Kinetic Resolution

Kinetic resolution relies on the principle that two enantiomers react at different rates with a chiral catalyst or reagent. Enzymes, being inherently chiral, are excellent catalysts for this purpose[6]. For a racemic mixture of an amino alcohol intermediate, a lipase can be used to selectively acylate one enantiomer, allowing for the easy separation of the acylated product from the unreacted enantiomer[7][8].

Workflow: Lipase-Catalyzed Resolution

-

Substrate: A racemic mixture of a suitable precursor, for instance, rac-(3,4)-3-azido-4-hydroxypiperidine.

-

Enzyme: An immobilized lipase (e.g., Novozym 435, Candida antarctica lipase B). Immobilization simplifies catalyst removal post-reaction.

-

Acyl Donor: An acylating agent like vinyl acetate is often used, as the vinyl alcohol byproduct tautomerizes to acetaldehyde, driving the reaction forward.

-

Solvent: A non-polar organic solvent such as hexane or diisopropyl ether.

-

Procedure: The racemic substrate, enzyme, and acyl donor are stirred in the solvent. The reaction is monitored until approximately 50% conversion is reached.

-

Separation: The enzyme is filtered off. The mixture containing the acylated enantiomer and the unreacted enantiomer can then be separated by column chromatography.

The key limitation of kinetic resolution is that the maximum theoretical yield for the desired enantiomer is 50%. However, strategies like dynamic kinetic resolution (DKR), where the unwanted enantiomer is racemized in situ, can overcome this limitation[9].

Key Experimental Protocols

Protocol 1: N-Boc Protection of Piperidine Nitrogen

The introduction of the tert-butoxycarbonyl (Boc) protecting group is a fundamental step in many synthetic routes.

-

Reagents and Materials:

-

Piperidine starting material (1.0 eq.)

-

Di-tert-butyl dicarbonate (Boc₂O) (1.1 - 1.3 eq.)[10]

-

Base: Triethylamine (TEA) or Sodium Bicarbonate (NaHCO₃) (1.5 eq.)

-

Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

-

Procedure:

-

Dissolve the piperidine starting material in the chosen solvent.

-

Add the base (e.g., TEA) to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of Boc₂O in the same solvent dropwise.

-

Allow the reaction to warm to room temperature and stir for 2-16 hours.

-

Monitor the reaction progress by TLC until the starting material is consumed[11].

-

Quench the reaction with water or saturated aqueous NaHCO₃.

-

Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography if necessary.

-

Protocol 2: Epoxide Ring-Opening with an Amine Nucleophile

This reaction is a direct method for forming β-amino alcohols. The regioselectivity is a key consideration.

-

Reagents and Materials:

-

Epoxide-substituted piperidine (1.0 eq.)

-

Amine nucleophile (e.g., sodium azide followed by reduction, or a protected amine) (1.5 - 2.0 eq.)

-

Solvent: Methanol, Ethanol, or aprotic solvent like THF/water.

-

-

Procedure (Base-Catalyzed Example):

-

Dissolve the epoxide in a suitable solvent like methanol.

-

Add the amine nucleophile (e.g., sodium azide).

-

Heat the reaction mixture to reflux and stir for several hours, monitoring by TLC.

-

Cool the reaction to room temperature and remove the solvent under reduced pressure.

-

Take up the residue in water and extract with an organic solvent.

-

Dry and concentrate the organic layers to yield the crude β-azido alcohol.

-

This intermediate can then be reduced (e.g., by hydrogenation with Pd/C or with LiAlH₄) to the desired β-amino alcohol.

-

Causality: Under basic or neutral conditions, the amine nucleophile will attack the less sterically hindered carbon of the epoxide in a classic Sₙ2 fashion[12]. This provides excellent regioselectivity. Acidic conditions can also be used, but may lead to a mixture of products depending on the substitution pattern of the epoxide[12][13].

Data Summary

| Synthetic Strategy | Key Advantages | Key Disadvantages | Typical No. of Steps | Stereocontrol |

| Chiral Pool (L-Aspartic Acid) | Readily available, inexpensive starting material; well-defined stereochemistry. | Can involve a lengthy sequence of reactions. | 5-7 | Substrate-controlled |

| Asymmetric Dihydroxylation | Potentially shorter route; high enantioselectivity. | Requires specialized chiral ligands and a toxic osmium catalyst; precursor synthesis needed. | 3-5 (from precursor) | Catalyst-controlled |

| Enzymatic Resolution | Excellent enantioselectivity; mild, environmentally benign conditions. | Maximum yield is 50% (unless DKR); requires screening for a suitable enzyme. | Variable | Enzyme-controlled |

Conclusion

The synthesis of Tert-butyl (3s,4s)-3-amino-4-hydroxypiperidine-1-carboxylate is a well-studied area of organic chemistry, driven by its importance in drug discovery. While multiple strategies exist, the choice of the optimal route depends on the specific requirements of the research or development program. Chiral pool synthesis from L-aspartic acid remains a reliable and scalable method. Asymmetric approaches, particularly those employing Sharpless dihydroxylation, offer elegant and efficient alternatives. Finally, enzymatic resolutions provide a powerful tool for accessing enantiopure material, aligning with the principles of green chemistry. A thorough understanding of the mechanisms and experimental nuances of each approach is paramount for the successful and efficient synthesis of this critical pharmaceutical intermediate.

References

- Benchchem. tert-butyl (3S,4S)

- Benchchem.

- Open Research@CSIR-NIScPR.

- Benchchem. Technical Support Center: Synthesis of (R)-2-(Aminomethyl)-1-N-Boc-piperidine.

- ChemicalBook.

- Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. (2023).

- Organic & Biomolecular Chemistry (RSC Publishing).

- PMC - NIH.

- Google Patents.

- Organic & Biomolecular Chemistry (RSC Publishing). Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance.

- Wikipedia.

- MySkinRecipes. (3S,4R)

- Echemi. tert-butyl (3S,4S)

- ResearchGate. Enzymatic Kinetic Resolution of Piperidine Atropisomers: Synthesis of a Key Intermediate of the Farnesyl Protein Transferase Inhibitor, SCH66336 | Request PDF.

- Diastereoselective Synthesis of (3R,5R)- -Hydroxypiperazic Acid.

- Hebei Boze Chemical Co., Ltd. BOC Protection and Deprotection.

- Penn State. Ring-opening mechanism of epoxides with alcohol and tertiary amines. (2023).

- PMC - NIH. A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether.

- Benchchem.

- RSC Publishing. Ring-opening mechanism of epoxides with alcohol and tertiary amines.

- The Journal of Organic Chemistry - ACS Publications. Symmetry-Assisted Synthesis of C2-Symmetric trans-α,α'-Bis(hydroxymethyl)

- Chemical Communications (RSC Publishing). Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol for the synthesis of β-amino alcohols.

- tert-butyl (3S, 4S)-4-(aminomethyl)

- Appretech Scientific Limited. tert-Butyl (3S,4S)

- MDPI.

- ACS GCI Pharmaceutical Roundtable.

- 18.5 Reactions of Epoxides: Ring-Opening – Organic Chemistry: A Tenth Edition.

- Benchchem. tert-butyl (3s,4s)

- Atlantis Press. Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl)

- Sigma-Aldrich. tert-Butyl (3R,4S)

- PubChem. t-Butyl (3S,4R)

- Biosynth. tert-butyl (3R,4R)

- PMC. Biocatalytic Resolution of Enantiomeric Mixtures of 1-Aminoethanephosphonic Acid.

- PMC - NIH.

- Google Patents. WO2011160037A2 - Process for the preparation of a single enantiomer of 3-aminopiperidine dihydrochloride.

- NIH. New Enzymatic Method of Chiral Amino Acid Synthesis by Dynamic Kinetic Resolution of Amino Acid Amides: Use of Stereoselective Amino Acid Amidases in the Presence of α-Amino-ɛ-Caprolactam Racemase.

- BLDpharm. 1312812-78-4|(3S,4S)

- ChemScene. 1312812-78-4 | tert-Butyl (3S,4S)

- NIH. Novel Approach to the Synthesis of 3-amino-4-arylpyridin-2(1H)

- Aalto University's research portal. Diastereoselective Synthesis of Substituted Chromenopyrrolidinones from Amino Acid-Derived Nitriles. (2023).

- NIH. SYNTHESIS AND OPTICAL RESOLUTION OF HIGH AFFINITY P2-LIGANDS FOR HIV-1 PROTEASE INHIBITORS.

- PubMed. Synthesis of a CGRP Receptor Antagonist via an Asymmetric Synthesis of 3-Fluoro-4-aminopiperidine. (2019).

- Organic Syntheses Procedure. (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID.

Sources

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. BOC Protection and Deprotection [bzchemicals.com]

- 4. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]

- 5. CHEM21 Case Study: Asymmetric Dihydroxylation – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]

- 6. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. SYNTHESIS AND OPTICAL RESOLUTION OF HIGH AFFINITY P2-LIGANDS FOR HIV-1 PROTEASE INHIBITORS - PMC [pmc.ncbi.nlm.nih.gov]

- 9. New Enzymatic Method of Chiral Amino Acid Synthesis by Dynamic Kinetic Resolution of Amino Acid Amides: Use of Stereoselective Amino Acid Amidases in the Presence of α-Amino-ɛ-Caprolactam Racemase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. 18.5 Reactions of Epoxides: Ring-Opening – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 13. Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol for the synthesis of β-amino alcohols - Chemical Communications (RSC Publishing) [pubs.rsc.org]

A-1 Technical Guide to the Chiral Purity Analysis of Tert-butyl (3s,4s)-3-amino-4-hydroxypiperidine-1-carboxylate

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the determination of chiral purity for Tert-butyl (3s,4s)-3-amino-4-hydroxypiperidine-1-carboxylate, a critical chiral building block in modern drug discovery.[1][2][] Given the profound impact of stereochemistry on a drug's pharmacological and toxicological profile, ensuring the stereochemical integrity of such intermediates is a mandate for regulatory compliance and therapeutic success.[4][5][6] This document delineates the foundational principles of chirality as they apply to the target molecule, details the primary analytical methodologies for purity assessment, provides a validated, step-by-step chiral High-Performance Liquid Chromatography (HPLC) protocol, and discusses orthogonal techniques for comprehensive characterization. The content is designed for researchers, analytical scientists, and drug development professionals who require robust and reliable methods for chiral purity analysis.

Introduction: The Imperative of Stereochemical Control

Tert-butyl (3s,4s)-3-amino-4-hydroxypiperidine-1-carboxylate is a synthetic intermediate whose value lies in its precisely defined three-dimensional structure.[7] As a chiral building block, it serves as a foundational scaffold for constructing complex bioactive molecules, including protease inhibitors and other therapeutic agents where specific stereochemistry is essential for target engagement.[2][8]

The molecule possesses two stereogenic centers at the C3 and C4 positions of the piperidine ring, giving rise to four possible stereoisomers: (3S,4S), (3R,4R), (3S,4R), and (3R,4S). The (3S,4S) and (3R,4R) isomers are enantiomers, while the (3S,4R) and (3R,4S) isomers are their respective diastereomers. Biological systems, being inherently chiral, often interact differently with each stereoisomer.[4][5] One isomer may elicit the desired therapeutic effect, while another could be inactive or, in the worst case, toxic—a fact underscored by the thalidomide tragedy.[4] Therefore, the rigorous quantification of the desired (3S,4S) isomer against its potential stereoisomeric impurities is a non-negotiable aspect of quality control in pharmaceutical development.[9][10]

Core Analytical Strategy: Chromatographic and Spectroscopic Approaches

The primary challenge in chiral analysis is to differentiate between enantiomers, which possess identical physical properties in an achiral environment. This requires creating a chiral environment that forces the enantiomers to interact differently, allowing for their separation and quantification.[9] The two most powerful and widely adopted techniques for this purpose are chiral chromatography and Nuclear Magnetic Resonance (NMR) spectroscopy with chiral auxiliaries.

Chiral High-Performance Liquid Chromatography (HPLC): The Gold Standard

Chiral HPLC is the most robust and widely used technique for separating and quantifying enantiomers and diastereomers.[9][11][12] The separation is achieved using a Chiral Stationary Phase (CSP) that creates transient, diastereomeric complexes with the enantiomers of the analyte, leading to different retention times.[11]

Causality of Separation on Polysaccharide-Based CSPs: For amino alcohols like our target compound, polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are exceptionally effective.[9][11][13] The separation mechanism is multifactorial, relying on a combination of non-covalent interactions:

-

Hydrogen Bonding: The amino (-NH2) and hydroxyl (-OH) groups of the analyte can form hydrogen bonds with the carbamate or ester functionalities on the polysaccharide backbone of the CSP.

-

Dipole-Dipole Interactions: Polar groups on both the analyte and the CSP contribute to differential retention.

-

Inclusion Complexation: The chiral analyte can fit into helical grooves or cavities within the polysaccharide structure. The "fit" is stereospecific, leading to one enantiomer being retained longer than the other.

The Challenge of Detection & The Solution of Derivatization: A significant challenge with Tert-butyl (3s,4s)-3-amino-4-hydroxypiperidine-1-carboxylate is its lack of a strong UV-absorbing chromophore, making detection by standard UV-Vis detectors difficult.[11][14] To overcome this, pre-column derivatization is often employed.[9][11][12] Reacting the analyte with a reagent containing a chromophore (e.g., 3,5-Dinitrobenzoyl chloride or a benzoyl chloride derivative) introduces a UV-active tag, dramatically enhancing detection sensitivity.[11][14] This derivatization converts the primary amine into a stable amide, which also improves peak shape and chromatographic performance.

NMR Spectroscopy: An Orthogonal Approach

NMR spectroscopy provides a powerful orthogonal method for confirming chiral purity. In a standard achiral solvent, enantiomers are indistinguishable by NMR. However, by introducing a chiral auxiliary, a diastereomeric interaction can be induced.

-

Chiral Derivatizing Agents (CDAs): The analyte is reacted with an enantiomerically pure CDA, such as Mosher's acid chloride, to form a covalent mixture of diastereomers. These diastereomers have distinct NMR spectra, and the ratio of their unique, well-resolved signals (e.g., methoxy protons on the Mosher's ester) can be determined by integration to calculate the enantiomeric excess of the original sample.[15]

-

Chiral Solvating Agents (CSAs): A simpler approach involves adding a chiral solvating agent to the NMR sample.[16][17][18] The CSA forms transient, non-covalent diastereomeric complexes with the analyte enantiomers, leading to small but measurable differences in the chemical shifts of certain protons.[18] This method is advantageous as it is non-destructive and avoids a separate reaction step.[16]

Validated Protocol: Chiral HPLC Analysis via Pre-Column Derivatization

This section provides a self-validating, step-by-step protocol for determining the chiral purity of Tert-butyl (3s,4s)-3-amino-4-hydroxypiperidine-1-carboxylate.

Experimental Workflow

Caption: Workflow for Chiral Purity Analysis.

Step-by-Step Methodology

1. Derivatization: a. Accurately weigh ~5 mg of the Tert-butyl (3s,4s)-3-amino-4-hydroxypiperidine-1-carboxylate sample into a clean vial. b. Dissolve the sample in 1.0 mL of anhydrous acetonitrile (ACN). c. Add 1.5 equivalents of a non-chiral base (e.g., triethylamine, TEA). d. Add 1.2 equivalents of benzoyl chloride (or a similar derivatizing agent) dropwise while vortexing.[14] e. Allow the reaction to proceed at room temperature for 1-2 hours, or until complete as monitored by TLC or achiral HPLC. f. Quench the reaction with a small amount of methanol and dilute to a final concentration of ~0.5 mg/mL with the mobile phase.

2. HPLC Analysis: a. Inject the prepared sample into the HPLC system. b. Separate the diastereomers and enantiomers using the conditions outlined in Table 1. c. Monitor the elution profile using a UV detector at an appropriate wavelength for the derivative (e.g., 230 or 254 nm).[14]

3. Data Analysis: a. Identify and integrate the peaks corresponding to all stereoisomers. The desired (3S,4S) product, the enantiomeric (3R,4R) impurity, and any diastereomeric impurities will have distinct retention times. b. Calculate the diastereomeric excess (% de) and enantiomeric excess (% ee) using the peak areas.

Data Presentation & Calculation

Table 1: Recommended Chiral HPLC Method Parameters

| Parameter | Recommended Condition | Rationale |

|---|---|---|

| Column | Polysaccharide-based CSP (e.g., CHIRALPAK® IA, IB, or IC) | Proven efficacy for separating amino alcohols and their derivatives.[9][13] |

| Mobile Phase | Hexane/Ethanol/Isopropanol mixture (e.g., 80:10:10 v/v/v) | Normal phase mode often provides superior selectivity for this compound class. |

| Flow Rate | 1.0 mL/min | Standard flow rate for analytical scale columns providing good efficiency. |

| Column Temp. | 25 °C | Room temperature is a good starting point; optimization may be needed. |

| Detection | UV at 230 nm or 254 nm | Wavelength corresponds to the absorbance maximum of the benzoyl derivative.[14] |

| Injection Vol. | 10 µL | Standard volume to avoid column overloading. |

Table 2: Example Data and Purity Calculation

| Peak ID | Stereoisomer | Retention Time (min) | Peak Area |

|---|---|---|---|

| 1 | (3R,4S) / (3S,4R) Diastereomers | 6.8 | 1,500 |

| 2 | (3R,4R) - Unwanted Enantiomer | 9.2 | 3,000 |

| 3 | (3S,4S) - Desired Isomer | 11.5 | 995,500 |

-

Calculation of Enantiomeric Excess (% ee): % ee = [ (Area_desired - Area_unwanted) / (Area_desired + Area_unwanted) ] * 100 % ee = [ (995,500 - 3,000) / (995,500 + 3,000) ] * 100 = 99.40%

Mechanistic Insight: Chiral Recognition

Understanding the mechanism of separation provides the basis for rational method development.

Caption: Principle of Chiral Recognition on a CSP.

The CSP contains chiral recognition sites, often grooves or cavities. One enantiomer (e.g., the desired (3S,4S) isomer) achieves a more stable, lower-energy interaction with these sites due to a superior three-point spatial fit. This stronger interaction leads to a longer retention time on the column, allowing it to be separated from its enantiomer, which interacts less favorably and elutes earlier.

Conclusion

The determination of chiral purity for Tert-butyl (3s,4s)-3-amino-4-hydroxypiperidine-1-carboxylate is a critical quality control step in the pharmaceutical industry. Chiral HPLC, particularly after pre-column derivatization to enhance detectability, stands as the primary, most reliable method for this analysis. The protocols and principles outlined in this guide provide a robust framework for achieving accurate, reproducible, and defensible results. Orthogonal verification using techniques like NMR with chiral auxiliaries should be considered best practice for comprehensive characterization and validation, ensuring the ultimate safety and efficacy of the final drug product.

References

- AiFChem. (2025, August 7). How Chiral Building Blocks Drive Advances in Drug Discovery.

- AiFChem. (2025, August 20). Chiral Molecular Building Blocks in Modern Drug Discovery.

- Benchchem. tert-butyl (3S,4S)

- Benchchem.

- Silvestri, I. P., & Colbon, P. J. (2021). The Growing Importance of Chirality in 3D Chemical Space Exploration and Modern Drug Discovery Approaches for Hit-ID. ACS Medicinal Chemistry Letters. Published on NIH.

- Benchchem. A Comparative Guide to Chiral HPLC Methods for Determining Enantiomeric Excess of 4-Amino-2-methyl-1-butanol.

- Benchchem. tert-Butyl (3s,4s)

- BOC Sciences. Precision Chiral Building Block Synthesis.

- RSC Publishing. (2024, October 22). The significance of chirality in contemporary drug discovery-a mini review.

- Benchchem. A Comparative Guide to Assessing the Enantiomeric Excess of (S)-3-(4-Fluorobenzyl)

- Oxford Academic. HPLC Separation of Enantiomers of Amino Acids and Amino Alcohols on Ionically Bonded Chiral Stationary Phases.

- UNIPI. (2022, September 8).

- YAKHAK HOEJI. (2021, June 30).

- Frontiers. (2020, May 3).

- NIH. (2021, July 30).

- Wikipedia.

- PubMed Central. (2022, December 28). The Synthesis and Absolute Configuration of Enantiomeric Pure (R)- and (S)-3-(piperidin-3-yl)

- Benchchem. Navigating the Chiral Maze: A Comparative Guide to Enantiomeric Purity Analysis of Piperidine Compounds.

- Google Patents. CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine.

Sources

- 1. How Chiral Building Blocks Drive Advances in Drug Discovery - AiFChem [aifchem.com]

- 2. benchchem.com [benchchem.com]

- 4. Chiral Molecular Building Blocks in Modern Drug Discovery - AiFChem [aifchem.com]

- 5. The Growing Importance of Chirality in 3D Chemical Space Exploration and Modern Drug Discovery Approaches for Hit-ID: Topical Innovations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The significance of chirality in contemporary drug discovery-a mini review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05694A [pubs.rsc.org]

- 7. benchchem.com [benchchem.com]

- 8. (3S,4R)-tert-Butyl 3-amino-4-hydroxypiperidine-1-carboxylate [myskinrecipes.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]

- 14. CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine - Google Patents [patents.google.com]

- 15. The Synthesis and Absolute Configuration of Enantiomeric Pure (R)- and (S)-3-(piperidin-3-yl)-1H-Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. arpi.unipi.it [arpi.unipi.it]

- 17. Frontiers | Efficient Enantiodifferentiation of Carboxylic Acids Using BINOL-Based Amino Alcohol as a Chiral NMR Solvating Agent [frontiersin.org]

- 18. Enantioselective Recognition of Racemic Amino Alcohols in Aqueous Solution by Chiral Metal‐Oxide Keplerate {Mo132} Cluster Capsules - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Data for Tert-butyl (3s,4s)-3-amino-4-hydroxypiperidine-1-carboxylate: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for Tert-butyl (3s,4s)-3-amino-4-hydroxypiperidine-1-carboxylate. Designed for researchers, scientists, and drug development professionals, this document delves into the practical and theoretical aspects of characterizing this chiral piperidine derivative using nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). The methodologies and interpretations presented herein are grounded in established scientific principles to ensure accuracy and reliability in structural elucidation and quality control.

Introduction

Tert-butyl (3s,4s)-3-amino-4-hydroxypiperidine-1-carboxylate (CAS: 1312812-78-4) is a chiral piperidine derivative of significant interest in pharmaceutical synthesis.[1] Its rigid, stereochemically defined structure makes it a valuable building block for various bioactive molecules, including protease inhibitors and antiviral agents.[1][2] The precise arrangement of the amino and hydroxyl groups on the piperidine ring is crucial for its biological activity, necessitating robust analytical methods for unambiguous structural and stereochemical confirmation.

This guide will walk through the expected spectroscopic data for this compound, offering insights into experimental design, data interpretation, and the underlying principles that govern these analytical techniques. While actual experimental data may vary slightly based on instrumentation and conditions, the information provided here serves as a reliable benchmark for the characterization of this important synthetic intermediate.

Molecular Structure and Key Features

The structure of Tert-butyl (3s,4s)-3-amino-4-hydroxypiperidine-1-carboxylate, with a molecular formula of C₁₀H₂₀N₂O₃ and a molecular weight of 216.28 g/mol , presents several key features that are discernible through spectroscopic analysis.[1][3] These include the bulky tert-butoxycarbonyl (Boc) protecting group, the secondary amine within the piperidine ring (acylated as a carbamate), a primary amine, and a secondary alcohol. The cis relationship between the amino and hydroxyl groups at the C3 and C4 positions is a critical stereochemical feature.

Figure 1: Molecular structure of Tert-butyl (3s,4s)-3-amino-4-hydroxypiperidine-1-carboxylate.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For a molecule like Tert-butyl (3s,4s)-3-amino-4-hydroxypiperidine-1-carboxylate, ¹H and ¹³C NMR, along with two-dimensional techniques like COSY and HSQC, can provide detailed information about the carbon skeleton, proton environments, and stereochemistry.

A. ¹H NMR Spectroscopy

Experimental Protocol:

A standard ¹H NMR spectrum would be acquired on a 400 MHz or higher field spectrometer. A sample concentration of 5-10 mg in 0.5-0.7 mL of a deuterated solvent such as chloroform-d (CDCl₃), methanol-d₄ (CD₃OD), or dimethyl sulfoxide-d₆ (DMSO-d₆) is recommended. The choice of solvent is critical as it can influence the chemical shifts of exchangeable protons (e.g., -OH, -NH₂). For instance, DMSO-d₆ is often preferred for observing these protons as it slows down the exchange rate.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~4.0 - 3.8 | m | 2H | H-2ax, H-6ax |

| ~3.6 - 3.4 | m | 1H | H-4 |

| ~3.2 - 3.0 | m | 1H | H-3 |

| ~2.9 - 2.7 | m | 2H | H-2eq, H-6eq |

| ~2.5 (broad s) | 3H | -NH₂, -OH | |

| ~1.9 - 1.7 | m | 1H | H-5ax |

| ~1.6 - 1.4 | m | 1H | H-5eq |

| 1.45 | s | 9H | -C(CH₃)₃ |

Interpretation and Rationale:

-

Boc Group: The nine protons of the tert-butyl group are chemically equivalent and magnetically shielded, resulting in a characteristic sharp singlet at approximately 1.45 ppm.

-

Piperidine Ring Protons: The protons on the piperidine ring exhibit complex splitting patterns due to geminal and vicinal coupling. The axial and equatorial protons are diastereotopic and will have different chemical shifts. Protons adjacent to the nitrogen (H-2 and H-6) are expected to be in the range of 2.7-4.0 ppm. The presence of the electron-withdrawing carbamate group deshields these protons.

-

H-3 and H-4: The protons on the carbons bearing the amino and hydroxyl groups (H-3 and H-4) are expected to be in the range of 3.0-3.6 ppm. Their exact chemical shifts and coupling constants are highly dependent on the conformation of the piperidine ring.

-

Stereochemistry: The cis relationship of the amino and hydroxyl groups can be inferred from the coupling constants between H-3 and H-4, and between these protons and the adjacent methylene protons. In a chair conformation, a cis relationship would likely result in one axial-axial and one axial-equatorial coupling, leading to a specific splitting pattern. More advanced techniques like NOESY can definitively establish through-space correlations between these protons. The analysis of J values is a common method for confirming the relative stereochemistry of substituted piperidines.[4][5]

-

Exchangeable Protons: The protons of the amino and hydroxyl groups are exchangeable and often appear as a broad singlet. Their chemical shift is highly dependent on solvent, concentration, and temperature.

B. ¹³C NMR Spectroscopy

Experimental Protocol:

A ¹³C NMR spectrum is typically acquired on the same instrument as the ¹H NMR, using a proton-decoupled pulse sequence to simplify the spectrum to a series of singlets, one for each unique carbon atom.

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz):

| Chemical Shift (δ, ppm) | Assignment |

| ~155.0 | C=O (Boc) |

| ~80.0 | -C (CH₃)₃ |

| ~70.0 | C-4 |

| ~55.0 | C-3 |

| ~45.0 | C-2, C-6 |

| ~30.0 | C-5 |

| ~28.5 | -C(C H₃)₃ |

Interpretation and Rationale:

-

Carbonyl Carbon: The carbonyl carbon of the Boc group is the most deshielded carbon, appearing around 155.0 ppm.

-

Quaternary Carbon: The quaternary carbon of the tert-butyl group is found at approximately 80.0 ppm.

-

Piperidine Ring Carbons: The carbons of the piperidine ring will appear in the range of 30-70 ppm. The carbons bearing the hydroxyl (C-4) and amino (C-3) groups are deshielded relative to the other ring carbons and are expected around 70.0 ppm and 55.0 ppm, respectively. The carbons adjacent to the nitrogen (C-2 and C-6) will be in a similar region, while the C-5 carbon will be the most shielded of the ring carbons.

Figure 2: General workflow for the spectroscopic characterization of the target compound.

II. Infrared (IR) Spectroscopy

Experimental Protocol:

An IR spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory, which is a common and convenient method for solid samples. Alternatively, a potassium bromide (KBr) pellet can be prepared. The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Predicted IR Data:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400-3200 | Strong, broad | O-H and N-H stretching |

| ~2970-2850 | Medium | C-H stretching (aliphatic) |

| ~1680 | Strong | C=O stretching (carbamate) |

| ~1590 | Medium | N-H bending (scissoring) |

| ~1160 | Strong | C-O stretching (carbamate and alcohol) |

| ~1080 | Strong | C-N stretching |

Interpretation and Rationale:

-

O-H and N-H Stretching: The broad absorption in the 3400-3200 cm⁻¹ region is characteristic of the stretching vibrations of the hydroxyl and amino groups, which are often involved in hydrogen bonding.

-

C-H Stretching: The absorptions in the 2970-2850 cm⁻¹ range are due to the stretching of the sp³ C-H bonds in the piperidine ring and the Boc group.

-

Carbonyl Stretching: The strong, sharp peak around 1680 cm⁻¹ is a key indicator of the carbonyl group of the Boc protecting group. The position of this peak is characteristic of a carbamate.

-

N-H Bending: The peak around 1590 cm⁻¹ corresponds to the bending vibration of the primary amine.

-

C-O and C-N Stretching: The fingerprint region (below 1500 cm⁻¹) will contain a number of absorptions, with the strong peaks around 1160 cm⁻¹ and 1080 cm⁻¹ being indicative of the C-O and C-N stretching vibrations, respectively.

III. Mass Spectrometry (MS)

Experimental Protocol:

Mass spectrometry for this compound is best performed using a soft ionization technique such as Electrospray Ionization (ESI) in positive ion mode (ESI+). The sample is dissolved in a suitable solvent like methanol or acetonitrile and infused into the mass spectrometer.

Predicted Mass Spectrum Data (ESI+):

| m/z | Assignment |

| 217.15 | [M+H]⁺ (protonated molecule) |

| 161.12 | [M - C₄H₈ + H]⁺ (loss of isobutylene) |

| 117.09 | [M - Boc + H]⁺ (loss of the Boc group) |

Interpretation and Rationale:

-

Protonated Molecule: In ESI+, the molecule is expected to be readily protonated, likely on one of the nitrogen atoms. This will give a peak corresponding to the molecular weight plus the mass of a proton, [M+H]⁺, at m/z 217.15. The high-resolution mass of this ion can be used to confirm the elemental composition of the molecule.

-

Fragmentation Pattern: The Boc group is known to undergo characteristic fragmentation. A common fragmentation pathway is the loss of isobutylene (C₄H₈), resulting in a peak at m/z 161.12. Another common fragmentation is the loss of the entire Boc group, leading to a peak at m/z 117.09, which corresponds to the protonated 3-amino-4-hydroxypiperidine core.

Conclusion

The comprehensive spectroscopic analysis of Tert-butyl (3s,4s)-3-amino-4-hydroxypiperidine-1-carboxylate using ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry provides a robust framework for its structural confirmation and quality assessment. The combination of these techniques allows for the unambiguous determination of the molecular structure, including the connectivity of the atoms and the relative stereochemistry of the substituents on the piperidine ring. The predicted data and interpretations provided in this guide serve as a valuable resource for scientists working with this and related chiral piperidine derivatives, ensuring the integrity and quality of these important building blocks in pharmaceutical research and development.

References

-

ChemRxiv. (2023). Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. Cambridge Open Engage. [Link]

-

MySkinRecipes. * (3S,4R)-tert-Butyl 3-amino-4-hydroxypiperidine-1-carboxylate*. [Link]

-

PubChem. t-Butyl (3S,4R)-3-amino-4-hydroxypiperidine-1-carboxylate. [Link]

-

ResearchGate. (PDF) Synthesis, spectroscopic characterization and antimicrobial activity of 2,6 di-substituted piperidine-4-one derivatives. [Link]

-

Determination of the Stereochemistry of Substituted 4-(Sulfo- and Sulfonamidoalkyl) piperidine-2-carboxylic Acids with H NMR, CO. [Link]

-

PubMed Central. Chirality Sensing of N-Heterocycles via 19F NMR. [Link]

-

PubMed. Synthesis, Spectroscopic Analysis, and in Vitro/in Silico Biological Studies of Novel Piperidine Derivatives Heterocyclic Schiff-Mannich Base Compounds. [Link]

-

(PDF) Synthesis, characterization and antimicrobial activity of piperidine derivatives. [Link]

-

Royal Society of Chemistry. Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. [Link]

-

Royal Society of Chemistry. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. (3S,4R)-tert-Butyl 3-amino-4-hydroxypiperidine-1-carboxylate [myskinrecipes.com]

- 3. chemscene.com [chemscene.com]

- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 5. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of meth ... - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00239F [pubs.rsc.org]

The Strategic Utility of Tert-butyl (3s,4s)-3-amino-4-hydroxypiperidine-1-carboxylate in Modern Drug Discovery: A Technical Guide

Abstract

This technical guide provides an in-depth analysis of the biological significance and applications of the chiral building block, Tert-butyl (3s,4s)-3-amino-4-hydroxypiperidine-1-carboxylate. Moving beyond a simple cataloging of its properties, we delve into the strategic rationale for its employment in contemporary drug discovery programs, with a particular focus on the development of targeted enzyme inhibitors. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage advanced synthetic intermediates to accelerate the discovery of novel therapeutics. We will explore the molecule's structural attributes, its pivotal role in the synthesis of Dipeptidyl Peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes, and provide actionable, field-proven experimental protocols.

Introduction: The Architectural Advantage of a Pre-validated Chiral Scaffold

In the landscape of modern medicinal chemistry, the pursuit of novel chemical entities with high potency and selectivity is paramount. The strategic use of chiral building blocks, such as Tert-butyl (3s,4s)-3-amino-4-hydroxypiperidine-1-carboxylate, represents a significant tactical advantage. This piperidine derivative is not merely a synthetic intermediate; it is a pre-validated scaffold that offers a unique combination of structural rigidity, stereochemical precision, and versatile functional groups.[1]

The inherent value of this molecule lies in its (3S,4S) stereochemistry, which provides a defined three-dimensional orientation of the amino and hydroxyl groups. This fixed spatial arrangement is crucial for establishing specific and high-affinity interactions with biological targets, particularly the active sites of enzymes like proteases and kinases.[1] The tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen ensures stability during synthetic manipulations and allows for its selective removal under controlled conditions, facilitating the introduction of further diversity into the molecular framework.[2]

This guide will focus on a prominent application of this building block: the design and synthesis of Dipeptidyl Peptidase-4 (DPP-4) inhibitors, a clinically validated class of therapeutics for the management of type 2 diabetes mellitus.

The Role in Dipeptidyl Peptidase-4 (DPP-4) Inhibition

DPP-4 is a serine protease that plays a critical role in glucose homeostasis by inactivating the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[3][4] By inhibiting DPP-4, the physiological levels of active incretins are increased, leading to enhanced glucose-dependent insulin secretion and suppressed glucagon release.[5]

The 3-aminopiperidine moiety is a well-established pharmacophore for DPP-4 inhibitors, as it can form key interactions with the active site of the enzyme. The primary amine of the piperidine ring typically interacts with the acidic residues Glu205 and Glu206 in the S2 pocket of DPP-4. The piperidine ring itself occupies the S1 pocket, where the proline residue of the natural substrate would normally bind. The stereochemistry and additional functionalization of the piperidine ring are critical for optimizing potency and selectivity.

The (3S,4S)-3-amino-4-hydroxypiperidine scaffold provides a rigid framework that can be strategically elaborated to occupy the S1 and S2 pockets of the DPP-4 enzyme, leading to potent and selective inhibition. The hydroxyl group at the 4-position offers an additional point for hydrogen bonding interactions or for further chemical modification to fine-tune the pharmacological properties of the final compound.

Synthesis and Biological Evaluation of DPP-4 Inhibitors: A Case Study

To illustrate the practical application of this scaffold, we will examine a representative synthesis and biological evaluation of a series of DPP-4 inhibitors based on a 4-aminopiperidine core, a close structural analog to our topic compound. The following protocols are adapted from a study by Badsara et al. (2024), which demonstrates the synthesis of 4-aminopiperidine-3,4-dihyroquinazoline-2-uracil derivatives as DPP-4 inhibitors.[6]

General Synthetic Workflow